3,3-Tetramethyleneglutarimide

Description

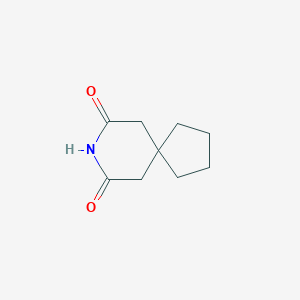

Structure

3D Structure

Properties

IUPAC Name |

8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTHJMQKDCXPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057616 | |

| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-89-4 | |

| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Tetramethyleneglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1075-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-azaspiro[4.5]decane-7,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-TETRAMETHYLENEGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ9W0K7W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Tetramethyleneglutarimide (CAS No: 1075-89-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Tetramethyleneglutarimide, a key chemical intermediate in the synthesis of pharmaceuticals, most notably the anxiolytic agent buspirone.[1][2] This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its known toxicological profile and potential metabolic pathways. While specific pharmacological data for this compound as a standalone entity is limited, this guide explores the activities of related glutarimide-containing compounds to suggest potential areas for future investigation. All quantitative data is presented in structured tables for clarity, and a detailed synthesis workflow is provided as a visual diagram.

Introduction

This compound, also known by its systematic IUPAC name 8-Azaspiro[4.5]decane-7,9-dione, is a heterocyclic organic compound with the CAS number 1075-89-4.[3] Its structure features a glutarimide ring fused with a cyclopentane ring in a spiro configuration. This unique structural motif makes it a valuable building block in medicinal chemistry. Its primary application lies in its role as a crucial intermediate in the multi-step synthesis of buspirone, a non-benzodiazepine anxiolytic drug.[1][2] Understanding the properties and synthesis of this compound is therefore of significant interest to researchers and professionals involved in the development and manufacturing of buspirone and related pharmaceutical agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The compound is a white to off-white crystalline solid at room temperature and exhibits limited solubility in water but is soluble in various organic solvents.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1075-89-4 | [3] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 153-156 °C | [5] |

| Boiling Point | 295.79 °C (rough estimate) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |

| pKa | 11.71 ± 0.20 (Predicted) | [4] |

| InChIKey | YRTHJMQKDCXPAY-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CCC2(C1)CC(=O)NC(=O)C2 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1,1-cyclopentanediacetic acid with urea.[5] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 1,1-Cyclopentanediacetic Acid and Urea

This protocol is adapted from a patented method for the preparation of 8-azaspiro[4.5]decane-7,9-dione.[5]

Materials:

-

1,1-Cyclopentanediacetic acid

-

Urea

-

50% Ethanol

-

Activated carbon

-

Reaction flask equipped with a stirrer and heating mantle

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

In a suitable reaction flask, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.4. For example, use 93.1 grams (0.5 mol) of 1,1-cyclopentanediacetic acid and 42.0 grams (0.7 mol) of urea.[5]

-

Heat the mixture with stirring to a temperature of 160-170 °C.[5]

-

Maintain the reaction at this temperature for 1 hour.[5]

-

After the reaction is complete, allow the mixture to cool slightly.

-

To the cooled reaction mixture, add 450 mL of 50% ethanol to dissolve the crude product.[5]

-

Add 1 gram of activated carbon to the solution and heat to boiling.[5]

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool to induce crystallization.

-

Collect the resulting white, flake-like crystals by filtration.

-

Wash the crystals with a small amount of cold 50% ethanol and dry them thoroughly.

Expected Yield: 89.5%[5] Melting Point of Product: 154-156 °C[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Pharmacological and Toxicological Profile

Known Applications and Pharmacological Context

The primary documented application of this compound is as a key intermediate in the synthesis of buspirone.[1][2] Buspirone is an anxiolytic agent that acts as a partial agonist at serotonin 5-HT1A receptors.[2] The azaspirodecanedione moiety, of which this compound is a precursor, is a common structural feature in this class of compounds.[1][6]

While there is a lack of specific pharmacological studies on this compound itself, the broader class of glutarimide-containing compounds has well-documented biological activities. For instance, thalidomide and its analogs, which contain a glutarimide ring, are known to bind to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex, thereby modulating its activity. This interaction is the basis for their immunomodulatory and anti-cancer effects. Given the structural similarity, it is conceivable that this compound could be investigated for similar interactions, although no such studies have been published to date.

Toxicological Data

This compound is classified as toxic if swallowed.[4] General safety precautions for handling this compound include avoiding ingestion, inhalation, and contact with skin and eyes. In case of accidental exposure, immediate medical attention is recommended.

Potential Metabolism

Studies on the in vitro metabolism of buspirone using rat liver microsomes have shown that hydroxylation can occur on the azaspirodecanedione moiety.[1][6] This suggests that this compound, as a structural component of buspirone, can be a site for metabolic modification. The primary enzymes involved in buspirone metabolism are from the cytochrome P450 family, particularly CYP3A4.[6] Therefore, it is plausible that if this compound were to be administered as a standalone compound, it would also be a substrate for hepatic metabolism.

Future Research Directions

Given the limited publicly available data on the biological activity of this compound, several avenues for future research are apparent:

-

Pharmacological Screening: The compound could be screened for activity at various receptors and enzymes, particularly those targeted by other glutarimide-containing drugs, such as cereblon.

-

Toxicological Evaluation: A comprehensive toxicological assessment, including acute and chronic toxicity studies, as well as genotoxicity and cytotoxicity assays, would provide valuable safety information.

-

Metabolic Studies: In vitro and in vivo metabolism studies would elucidate the metabolic fate of the compound and identify its major metabolites.

-

Derivative Synthesis: The spirocyclic core of this compound could serve as a scaffold for the synthesis of novel derivatives with potential therapeutic applications.

Conclusion

This compound is a chemically significant compound, primarily valued for its role as an intermediate in the synthesis of the anxiolytic drug buspirone. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol, and a discussion of its known and potential toxicological and metabolic characteristics. While direct pharmacological data on this compound is scarce, its structural relationship to other bioactive glutarimides suggests that it may be a candidate for further biological investigation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]

- 6. Redirecting [linkinghub.elsevier.com]

Synthesis of 3,3-tetramethyleneglutarimide from 2,2-dimethylsuccinic acid

A Technical Guide to the Synthesis of 3,3-Tetramethyleneglutarimide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct synthesis of this compound from 2,2-dimethylsuccinic acid is not a chemically feasible transformation under standard organic synthesis protocols, as it would necessitate significant and complex carbon chain extension and rearrangement. This document outlines a proposed, chemically sound, multi-step synthesis of this compound (more systematically named 8-azaspiro[4.5]decane-7,9-dione) commencing from a more appropriate precursor, 1,1-cyclopentanediacetic acid. This guide is intended for informational purposes and should be adapted and optimized by qualified laboratory personnel.

Introduction

Glutarimide and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents. The spirocyclic glutarimide, this compound, presents a unique three-dimensional structure that is of interest in the development of novel pharmaceuticals, including ligands for the E3 ligase substrate receptor Cereblon (CRBN). This guide provides a comprehensive overview of a plausible synthetic route to this target molecule, complete with detailed experimental protocols, tabulated data, and a process workflow diagram.

Proposed Synthetic Pathway

The proposed synthesis is a four-step process starting from 1,1-cyclopentanediacetic acid. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,1-Cyclopentanediacetic Anhydride

This step involves the dehydration of 1,1-cyclopentanediacetic acid to form the corresponding cyclic anhydride.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclopentanediacetic acid and acetic anhydride.

-

The molar ratio of diacid to acetic anhydride should be approximately 1:3.

-

Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

-

The resulting crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or used directly in the next step.

| Parameter | Value | Reference |

| Starting Material | 1,1-Cyclopentanediacetic Acid | N/A |

| Reagent | Acetic Anhydride | N/A |

| Molar Ratio (Diacid:Anhydride) | 1:3 | N/A |

| Reaction Temperature | ~140°C (Reflux) | N/A |

| Reaction Time | 2-4 hours | N/A |

| Expected Yield | >90% | N/A |

Step 2: Synthesis of 1,1-Cyclopentanediacetic Acid Monoamide

The anhydride is then subjected to amination to yield the monoamide.

Methodology:

-

Cool a solution of concentrated aqueous ammonia (25-35 wt%) in a jacketed reactor to below 20°C.

-

Slowly add the 1,1-cyclopentanediacetic anhydride to the cooled ammonia solution with vigorous stirring. A molar ratio of 5 to 10 moles of ammonia per mole of anhydride is recommended.

-

Maintain the temperature below 20°C throughout the addition.

-

After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature.

-

Neutralize the reaction mixture by the slow addition of an aqueous solution of sulfuric acid (30-70 wt%) until a slightly acidic pH (5-6) is achieved. This will precipitate the crude monoamide.

-

Filter the precipitate and wash with cold water.

-

The crude 1,1-cyclopentanediacetic acid monoamide can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.[1]

| Parameter | Value | Reference |

| Starting Material | 1,1-Cyclopentanediacetic Anhydride | [1] |

| Reagent | Aqueous Ammonia (25-35 wt%) | [1] |

| Molar Ratio (Anhydride:Ammonia) | 1:5 to 1:10 | [1] |

| Reaction Temperature | < 20°C | [1] |

| Neutralizing Agent | Sulfuric Acid (30-70 wt%) | [1] |

| Final pH | 5-6 | [1] |

| Expected Yield | High | [1] |

Step 3: Cyclization to this compound

The final step is the thermal cyclization of the monoamide to the target glutarimide.

Methodology:

-

Place the dried 1,1-cyclopentanediacetic acid monoamide in a flask suitable for high-temperature reactions, equipped with a distillation apparatus to remove water.

-

Heat the monoamide to a temperature range of 200-230°C.

-

The cyclization reaction will proceed with the elimination of a molecule of water.

-

Maintain the temperature until the distillation of water ceases, indicating the completion of the reaction (typically 1-3 hours).

-

Cool the reaction mixture to room temperature, which should solidify.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or toluene.

| Parameter | Value | Reference |

| Starting Material | 1,1-Cyclopentanediacetic Acid Monoamide | N/A |

| Reaction Type | Thermal Dehydration/Cyclization | N/A |

| Reaction Temperature | 200-230°C | N/A |

| Reaction Time | 1-3 hours | N/A |

| Byproduct | Water | N/A |

| Expected Yield | Moderate to High | N/A |

Concluding Remarks

The presented synthetic route offers a viable and scalable method for the preparation of this compound for research and development purposes. The individual steps are based on well-established chemical transformations. Optimization of reaction conditions, particularly for the cyclization step, may be necessary to maximize yield and purity. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood by trained personnel.

References

An In-depth Technical Guide to 3,3-Tetramethyleneglutarimide (8-Azaspiro[4.5]decane-7,9-dione)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-tetramethyleneglutarimide, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anxiolytic agent buspirone. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and provides detailed experimental protocols for its synthesis, purification, and characterization. The guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a glutarimide ring with a spiro-fused cyclopentane ring at the 3-position.

-

Common Name: this compound

-

IUPAC Name: 8-Azaspiro[4.5]decane-7,9-dione[1]

-

Synonyms: β,β-Tetramethyleneglutarimide, 1,1-Cyclopentanediacetimide

-

CAS Number: 1075-89-4

-

Molecular Formula: C₉H₁₃NO₂

-

Molecular Weight: 167.21 g/mol

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 153-155 °C | |

| Boiling Point | 295.79 °C (estimated) | |

| Density | 1.122 g/cm³ (estimated) | |

| Solubility | Soluble in organic solvents, insoluble in water. Slightly soluble in chloroform and methanol. | [1] |

| pKa | 11.71 ± 0.20 (Predicted) |

Synthesis and Purification

The primary route for the synthesis of this compound involves the condensation of 1,1-cyclopentanediacetic acid with urea.

Synthesis Workflow

The overall workflow for the preparation and characterization of this compound is depicted below.

Caption: Synthesis and Characterization Workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a patented procedure.

Materials:

-

1,1-Cyclopentanediacetic acid

-

Urea

-

Ethanol (for recrystallization)

-

Activated carbon

Procedure:

-

In a reaction vessel equipped with a stirrer, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.1 to 1:1.6.

-

Heat the mixture with stirring to a temperature of 150-200 °C.

-

Maintain the reaction at this temperature for 0.5 to 2 hours.

-

After the reaction is complete, allow the mixture to cool slightly.

-

The resulting solid is the crude this compound.

Experimental Protocol: Purification

-

Dissolve the crude product in 30-60% aqueous ethanol by heating.

-

Add a small amount of activated carbon to the hot solution to decolorize it.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the white crystals of this compound by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified product in a vacuum oven. The expected yield is in the range of 80-90%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopentane ring and the glutarimide ring, as well as a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the imide, the spiro carbon, and the methylene carbons of the two rings.

Sample Preparation for NMR:

-

Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C=O functional groups.

-

N-H stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.

-

C=O stretch: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups are expected around 1700-1750 cm⁻¹.

-

C-H stretch: Absorptions for the aliphatic C-H bonds will appear just below 3000 cm⁻¹.

Sample Preparation for IR (Solid Film):

-

Dissolve a small amount (a few milligrams) of the purified solid in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Mount the plate in the spectrometer and acquire the spectrum.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its most prominent application is as a key intermediate in the multi-step synthesis of Buspirone , an anxiolytic drug. It is also utilized in the synthesis of other related psychoactive compounds.

Logical Relationship in Buspirone Synthesis

Caption: Role of this compound in Buspirone Synthesis.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and methods for its characterization. The information presented herein is intended to support the work of researchers and professionals in advancing drug discovery and development.

References

In-Depth Technical Guide: Solubility of 3,3-Tetramethyleneglutarimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Tetramethyleneglutarimide, also known as 8-azaspiro[4.5]decane-7,9-dione, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anxiolytic agent buspirone. A thorough understanding of its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines standard experimental protocols for its determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Melting Point | 153-155 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 1075-89-4 | [1] |

Quantitative Solubility Data

Currently, publicly available literature provides limited quantitative solubility data for this compound in a range of organic solvents. The following table summarizes the qualitative and semi-quantitative information that has been reported.

| Solvent | Qualitative Solubility | Temperature (°C) | Quantitative Value | Reference |

| Water | Insoluble | Not Specified | - | [1] |

| Chloroform | Slightly Soluble | Not Specified | - | [1] |

| Methanol | Slightly Soluble | Not Specified | - | [1] |

| General Organic Solvents | Soluble | Not Specified | - | [1] |

The lack of precise, quantitative data highlights a significant knowledge gap for researchers and professionals working with this compound. The determination of exact solubility values (e.g., in g/100 mL or mol/L) at various temperatures in common organic solvents such as ethanol, acetone, ethyl acetate, and toluene would be highly beneficial for process optimization.

Experimental Protocols for Solubility Determination

To address the absence of specific quantitative data, this section provides detailed methodologies for key experiments that can be employed to determine the solubility of this compound. These protocols are based on established methods for pharmaceutical compounds.

Isothermal Saturation Method (Shake-Flask Method)

This is a widely accepted method for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound powder.

-

Transfer the powder into a series of sealed, temperature-controlled vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in mg/mL, g/100mL, or mol/L.

-

Gravimetric Method

This method is simpler but may be less precise than the isothermal saturation method with analytical quantification.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation and Equilibration:

-

Prepare a saturated solution of this compound in the chosen organic solvent as described in the Isothermal Saturation Method (steps 1 and 2).

-

-

Sample Collection:

-

After equilibration and settling, carefully transfer a known volume of the clear supernatant to a pre-weighed, dry evaporating dish.

-

-

Evaporation:

-

Gently evaporate the solvent from the dish in a fume hood or under a gentle stream of inert gas. A rotary evaporator or a vacuum oven at a temperature below the compound's decomposition point can also be used.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the residue in the dish to a constant weight in a vacuum oven.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation:

-

The solubility is calculated by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the Isothermal Saturation Method.

Conclusion

While this compound is a crucial intermediate in the pharmaceutical industry, there is a notable lack of publicly available quantitative data regarding its solubility in common organic solvents. This guide provides established experimental protocols that researchers and drug development professionals can utilize to generate this critical data. The systematic determination of the solubility of this compound across a range of solvents and temperatures will undoubtedly facilitate more efficient and robust process development and formulation design.

References

An In-depth Technical Guide on the Spectroscopic Data of 3,3-Tetramethyleneglutarimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-tetramethyleneglutarimide (CAS No. 1075-89-4), a notable impurity and synthetic intermediate related to the anxiolytic drug buspirone, where it is designated as "Buspirone Related Compound K". This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic data, experimental protocols, and the biochemical context of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing quantitative insights into its molecular structure.

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -NH (Imide proton) | ~8.88 | Broad Singlet | 1H |

| -CH₂- (Glutarimide ring) | ~2.54 | Singlet | 4H |

| -CH₂- (Cyclopentyl ring) | ~1.73 | Multiplet | 4H |

| -CH₂- (Cyclopentyl ring) | ~1.55 | Multiplet | 4H |

Table 1: ¹H NMR data for this compound.

As of the compilation of this guide, a definitive ¹³C NMR spectrum for this compound was not publicly available. However, based on the known structure and data from analogous glutarimide compounds, the expected chemical shifts are outlined below. These estimations are valuable for provisional identification and further experimental verification.

| Assignment | Expected Chemical Shift (ppm) |

| C=O (Carbonyl) | 170-175 |

| C (Spiro) | 45-55 |

| -CH₂- (Glutarimide ring) | 30-40 |

| -CH₂- (Cyclopentyl ring) | 20-30 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data presented here is consistent with spectra obtained from a KBr disc or nujol mull sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch (Imide) |

| 2950-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1720 | Strong | C=O Stretch (Symmetric, Imide) |

| ~1680 | Strong | C=O Stretch (Asymmetric, Imide) |

| ~1450 | Medium | C-H Bend (Scissoring) |

| ~1350 | Medium | C-N Stretch |

Table 3: Key IR absorption bands for this compound.

The mass spectrum of this compound was obtained via electron ionization (EI). The data provides confirmation of the molecular weight and insights into the fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 167.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 168.0 | 10.9 | [M+1]⁺ |

| 126.0 | 40.0 | [M - C₂H₃NO]⁺ |

| 125.0 | 32.8 | [M - C₂H₄NO]⁺ |

| 124.0 | 32.1 | [M - C₂H₅NO]⁺ |

| 96.0 | 35.3 | [C₆H₈O]⁺ |

| 82.0 | 58.9 | [C₅H₆O]⁺ |

| 81.0 | 48.5 | [C₅H₅O]⁺ |

| 67.0 | 72.7 | [C₅H₇]⁺ |

Table 4: Major fragments in the mass spectrum of this compound.

Experimental Protocols

The following are representative protocols for the acquisition of the spectroscopic data presented in this guide.

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition (Proposed):

-

Instrument: 100 MHz NMR Spectrometer (corresponding to 400 MHz for ¹H)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the empty sample compartment is recorded prior to sample analysis.

-

-

Sample Introduction: A solid probe or direct insertion probe is used to introduce a small amount of the crystalline sample into the ion source.

-

Data Acquisition:

-

Instrument: Mass Spectrometer with Electron Ionization (EI) source

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Detector: Electron multiplier

-

Visualization of Biochemical Context

This compound is structurally related to the glutarimide moiety of the anxiolytic drug buspirone and is recognized as "Buspirone Related Compound K". While this compound itself is not known to have a direct signaling pathway, its relevance is best understood in the context of buspirone's metabolism. The following diagram illustrates the major metabolic pathways of buspirone, primarily mediated by the cytochrome P450 enzyme CYP3A4.

The Diverse Biological Activities of 3,3-Tetramethyleneglutarimide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 3,3-tetramethyleneglutarimide scaffold, a spirocyclic compound also known as 8-azaspiro[4.5]decane-7,9-dione, has emerged as a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, anxiolytic, and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Anticonvulsant Activity

While specific quantitative data for the anticonvulsant activity of direct N-substituted derivatives of this compound are not extensively reported in publicly available literature, studies on structurally related spiroglutarimides and spirohydantoins suggest the potential of this scaffold in the development of antiepileptic drugs. For instance, various N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Table 1: Anticonvulsant Activity of Structurally Related Spiroglutarimide Derivatives

| Compound | Test Model | Dose/Result |

| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | MES (mice) | Active at 100 mg/kg |

| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | MES (rats) | Active at 30 mg/kg |

Source: Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V

These findings in related spiro compounds indicate that the this compound core could serve as a valuable starting point for the design of novel anticonvulsant agents. Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this chemical class.

Anxiolytic Activity

A notable derivative of this compound, the buspirone analogue 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione (MM199) , has shown significant anxiolytic-like and antidepressant-like effects in preclinical studies.[1]

Table 2: Anxiolytic-like Activity of a this compound Derivative (MM199)

| Compound | Test Model | Animal Model | Doses Tested | Key Findings |

| MM199 | Conflict Drinking Test | Water-deprived rats | 0.62-2.5 mg/kg | Significantly increased punished drinking, indicative of anxiolytic activity.[1] |

| MM199 | Forced Swimming Test | Rats | 5-20 mg/kg | Reduced immobility time, suggesting antidepressant-like effects.[1] |

The anxiolytic effects of MM199 were found to be mediated by the activation of 5-HT1A receptors, as its activity was blocked by the 5-HT1A receptor antagonist (S)-WAY 100135.[1] This highlights the potential for developing novel serotonergic agents for anxiety disorders based on the this compound scaffold.

Cytotoxic Activity

The cytotoxic potential of this compound derivatives against cancer cells is an emerging area of research. While extensive quantitative data for this specific scaffold is limited, the broader class of glutarimide derivatives, particularly those that interact with the Cereblon (CRBN) E3 ubiquitin ligase complex, has shown significant anti-cancer activity. These compounds act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins involved in cancer cell survival and proliferation.

Further investigation into the synthesis and cytotoxic screening of a diverse library of this compound derivatives is necessary to elucidate their potential as anti-cancer agents and to determine their IC50 values against various cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound derivatives. Below are summaries of key experimental protocols.

Synthesis of this compound

A common method for the synthesis of the parent this compound (8-azaspiro[4.5]decane-7,9-dione) involves the reaction of 1,1-cyclopentanediacetic acid with urea.

Protocol:

-

Combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.1 to 1:1.6.

-

Heat the mixture with stirring at 150-200°C for 0.5-2 hours.

-

After the reaction, the crude product is obtained.

-

Recrystallize the crude product from 30-60% ethanol with activated carbon to yield the purified this compound.

References

3,3-Tetramethyleneglutarimide: A Spirocyclic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Tetramethyleneglutarimide, also known as 8-azaspiro[4.5]decane-7,9-dione, is a spirocyclic glutarimide that has emerged as a valuable building block in organic synthesis, most notably in the pharmaceutical industry. Its rigid, three-dimensional structure and versatile reactivity make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound, with a focus on its application as a key intermediate in the synthesis of the anxiolytic drug Buspirone and other biologically active molecules. Detailed experimental protocols and spectral data are provided to facilitate its practical application in the laboratory.

Introduction

Spirocyclic systems have garnered significant interest in medicinal chemistry due to their unique conformational constraints and three-dimensional topologies, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1] Among these, spiroglutarimides represent an important class of compounds. This compound, a prominent member of this class, is a white to off-white crystalline solid.[2][3][4] Its core structure consists of a glutarimide ring fused to a cyclopentane ring at the 3-position. This arrangement imparts a high degree of rigidity to the molecule.

First synthesized in the mid-20th century, this compound has become a crucial intermediate, particularly in the synthesis of Buspirone, a non-benzodiazepine anxiolytic.[4][5] This guide will delve into the synthetic routes to this versatile building block, its key chemical transformations, and its role in the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control purposes. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.21 g/mol | [3] |

| CAS Number | 1075-89-4 | [3] |

| Appearance | White to off-white crystalline powder | [2][3][4] |

| Melting Point | 153-155 °C | [3] |

| Boiling Point | 295.79 °C (rough estimate) | [3] |

| Density | 1.1222 g/cm³ (rough estimate) | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | A ¹H NMR spectrum is available. | [6] |

| (CDCl₃, 400 MHz), δ (ppm): 8.9 (s, 1H, NH), 2.54 (s, 4H, CH₂-C=O), 1.73 (m, 4H, cyclopentane CH₂), 1.55 (m, 4H, cyclopentane CH₂) | [6] | |

| ¹³C NMR | A ¹³C NMR spectrum is available. | |

| (CDCl₃, 100 MHz), δ (ppm): 172.3 (C=O), 44.9 (spiro C), 39.5 (CH₂-C=O), 37.5 (cyclopentane CH₂), 24.2 (cyclopentane CH₂) | [4] | |

| IR (KBr) | Characteristic peaks for N-H stretching and C=O stretching of the imide group are expected. | |

| Mass Spectrum | Molecular Ion (M⁺): m/z = 167. Key fragments are expected from the loss of CO, CONH, and fragmentation of the cyclopentane ring. | [6] |

Synthesis of this compound

The most common and industrially viable synthesis of this compound involves the condensation of 1,1-cyclopentanediacetic acid with a nitrogen source, typically urea or ammonia.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1,1-Cyclopentanediacetic Acid and Urea

This protocol is a generalized procedure based on common synthetic methods.

Materials:

-

1,1-Cyclopentanediacetic acid

-

Urea

-

Ethanol (for recrystallization)

-

Activated carbon

Equipment:

-

Round-bottom flask equipped with a mechanical stirrer and a reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and flask for filtration

Procedure:

-

In a round-bottom flask, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of approximately 1:1.1 to 1:1.6.

-

Heat the mixture with stirring to a temperature of 150-200 °C. The reaction is typically complete within 0.5 to 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool.

-

Dissolve the crude product in a minimal amount of hot 30-60% aqueous ethanol.

-

Add a small amount of activated carbon and heat the solution to boiling.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the white crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Expected Yield: 80-90%

Reactivity and Applications as a Building Block

The chemical reactivity of this compound is centered around the imide functionality. The nitrogen atom can be deprotonated with a suitable base to form a nucleophilic anion, which can then undergo various reactions.

N-Alkylation

The most significant reaction of this compound is N-alkylation. This is the key step in the synthesis of Buspirone. The imide is first deprotonated with a base like potassium carbonate or sodium hydride, followed by reaction with an alkylating agent.

Figure 2: N-Alkylation of this compound.

Synthesis of Buspirone

Buspirone is synthesized by the N-alkylation of this compound with 1,4-dibromobutane, followed by coupling of the resulting intermediate with 1-(2-pyrimidinyl)piperazine.

Materials:

-

This compound (8-azaspiro[4.5]decane-7,9-dione)

-

1,4-Dibromobutane

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add anhydrous potassium carbonate to the solution.

-

Add a molar excess of 1,4-dibromobutane to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can be purified by column chromatography if necessary.

Materials:

-

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

-

1-(2-Pyrimidinyl)piperazine

-

Potassium carbonate (anhydrous)

-

Butanol

-

Ethanol

-

Hydrochloric acid (in ethanol)

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and flask for filtration

Procedure:

-

In a round-bottom flask, combine 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, 1-(2-pyrimidinyl)piperazine, and anhydrous potassium carbonate in butanol.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Buspirone base.

-

The crude base can be purified by column chromatography or by conversion to its hydrochloride salt.

-

To form the hydrochloride salt, dissolve the crude base in ethanol and add a solution of hydrochloric acid in ethanol.

-

Cool the solution to induce crystallization of Buspirone hydrochloride.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Figure 3: Synthetic pathway to Buspirone from this compound.

Other Applications and Derivatives

While the synthesis of Buspirone is the most prominent application, the glutarimide scaffold is present in a variety of biologically active compounds. Research into derivatives of this compound and other substituted glutarimides has explored their potential as:

-

Anticonvulsants: Various N-substituted and C-substituted glutarimides have been synthesized and evaluated for their anticonvulsant properties.[2][5]

-

Antiviral Agents: Some glutarimide derivatives have shown activity against a range of viruses.[7]

-

CNS Depressants: The glutarimide moiety is a known pharmacophore in several central nervous system depressants.

The reactivity of the glutarimide ring also allows for its use in the synthesis of other heterocyclic systems through ring-opening and subsequent cyclization reactions.

Safety and Handling

This compound is considered to have moderate toxicity.[2] It may cause irritation to the eyes, skin, and respiratory system.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile spirocyclic building block in organic synthesis. Its straightforward preparation and the reactivity of its imide functionality have made it a key intermediate in the pharmaceutical industry, particularly for the synthesis of Buspirone. The exploration of its derivatives continues to be an active area of research, with potential applications in the development of new therapeutics targeting the central nervous system and infectious diseases. This guide provides the fundamental information and practical protocols necessary for the effective utilization of this compound in a research and development setting.

References

- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound(1075-89-4) 1H NMR [m.chemicalbook.com]

- 7. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 3,3-Tetramethyleneglutarimide: A Core Scaffold for Anxiolytic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Tetramethyleneglutarimide, a spirocyclic glutarimide, serves as a crucial building block in medicinal chemistry, most notably as the cornerstone for the synthesis of the non-benzodiazepine anxiolytic agent, Buspirone. This technical guide explores the potential applications of this scaffold, focusing on its role in the development of centrally acting agents. We delve into the synthesis of this compound and its elaboration into pharmacologically active compounds, with a primary focus on Buspirone and its analogs. This guide provides a comprehensive overview of the structure-activity relationships, pharmacological profiles, and relevant experimental methodologies, offering valuable insights for researchers in the field of drug discovery and development.

Introduction

The glutarimide skeleton is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds. The spirocyclic nature of this compound, also known as 8-azaspiro[4.5]decane-7,9-dione, imparts a unique three-dimensional conformation that can be exploited for specific receptor interactions. While the broader class of glutarimides has been investigated for a range of activities including anticonvulsant and anti-inflammatory effects, the most significant contribution of the this compound core to date has been in the development of anxiolytic drugs.[1]

This guide will focus on the synthesis and medicinal chemistry of this compound, with a detailed examination of its application in the synthesis of Buspirone, a clinically significant anxiolytic.

Synthesis of the this compound Core

The synthesis of this compound is a critical first step in the development of its derivatives. A common and efficient method involves the reaction of 1,1-cyclopentanediacetic acid with urea.

Experimental Protocol: Synthesis of this compound

-

Reactants: 1,1-Cyclopentanediacetic acid and urea.

-

Procedure: A mixture of 1,1-cyclopentanediacetic acid and a slight molar excess of urea is heated at a temperature of 180-200°C. The reaction proceeds with the evolution of ammonia and carbon dioxide. The molten reaction mixture is maintained at this temperature for a period of 2-3 hours.

-

Work-up and Purification: After cooling, the solid residue is triturated with water to remove any unreacted urea and other water-soluble byproducts. The crude this compound is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the product as a white crystalline solid.

Medicinal Chemistry Applications: The Buspirone Story

The most prominent application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of Buspirone.[2] Buspirone is an anxiolytic agent with a unique pharmacological profile, acting as a partial agonist at serotonin 5-HT1A receptors and also exhibiting affinity for dopamine D2 receptors.[3][4]

Synthesis of Buspirone

The synthesis of Buspirone involves the N-alkylation of this compound with a suitable piperazine-containing side chain. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Buspirone

-

Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. this compound is reacted with a large excess of 1,4-dibromobutane. The reaction is typically carried out at elevated temperatures (around 100°C) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base facilitates the deprotonation of the glutarimide nitrogen, which then acts as a nucleophile to displace one of the bromide ions from 1,4-dibromobutane. After the reaction is complete, the mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-alkylated intermediate.

-

Step 2: Synthesis of Buspirone. The intermediate from Step 1, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, is then reacted with 1-(2-pyrimidinyl)piperazine. This reaction is also typically performed in a polar aprotic solvent like DMF, often with the addition of a base such as potassium carbonate to scavenge the hydrobromic acid that is formed. The mixture is heated to drive the reaction to completion. After cooling, the product is isolated by extraction and purified by crystallization or chromatography to yield Buspirone.

Caption: Synthetic workflow for Buspirone from this compound.

Pharmacological Profile of Buspirone

Buspirone's anxiolytic effects are primarily attributed to its high affinity for and partial agonist activity at serotonin 5-HT1A receptors.[4] It also has a moderate affinity for dopamine D2 receptors, where it acts as an antagonist or partial agonist.[4] This dual action is believed to contribute to its efficacy in treating generalized anxiety disorder without the sedative and dependence-producing effects associated with benzodiazepines.[5]

Table 1: Receptor Binding Affinities of Buspirone

| Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | 1.0 - 10.1 | [4] |

| Dopamine D2 | 100 - 500 | [4] |

Structure-Activity Relationships (SAR)

Studies on Buspirone analogs have revealed key structural features necessary for anxiolytic activity. The spiroglutarimide moiety, derived from this compound, is a critical component. Modifications to this part of the molecule can significantly impact potency and selectivity. For instance, replacement of the spiroglutarimide with other cyclic imides has been explored, but the this compound scaffold has been shown to be optimal for the desired pharmacological profile of Buspirone.[6] The length of the butyl chain connecting the imide to the piperazine ring is also crucial for activity.

Potential for Other Therapeutic Applications

While the primary success of the this compound scaffold has been in the development of anxiolytics, the broader glutarimide class has shown promise in other therapeutic areas. This suggests that derivatives of this compound could be explored for other CNS and non-CNS applications.

-

Anticonvulsant Activity: Glutarimide derivatives have been investigated for their anticonvulsant properties. It is plausible that novel derivatives of this compound could be designed and synthesized to target ion channels or receptors involved in seizure activity.

-

Anti-inflammatory and Anticancer Activity: The related phthalimide scaffold, found in drugs like thalidomide and lenalidomide, has well-established anti-inflammatory and anticancer properties. The structural similarities suggest that this compound could serve as a starting point for the development of novel agents in these areas.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assays

To determine the affinity of novel this compound derivatives for specific receptors, such as the 5-HT1A and D2 receptors, radioligand binding assays are essential.

Experimental Protocol: 5-HT1A Receptor Binding Assay

-

Materials: Cell membranes expressing the human 5-HT1A receptor, radioligand (e.g., [3H]8-OH-DPAT), test compounds, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA), and glass fiber filters.

-

Procedure: A reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. The mixture is incubated to allow for binding equilibrium to be reached.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand. The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Models of Anxiety

To assess the anxiolytic potential of new compounds, various animal models are employed. The elevated plus-maze is a widely used and validated model.

Experimental Protocol: Elevated Plus-Maze Test in Rodents

-

Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

-

Procedure: Rodents are individually placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in the open arms and the number of entries into the open arms are recorded.

-

Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as they reduce the animal's natural aversion to open, exposed spaces. The test compound is administered prior to the test at various doses to determine its dose-dependent effects on anxiety-like behavior.

Signaling Pathways

The anxiolytic effects of Buspirone are mediated through its interaction with 5-HT1A and D2 receptors, which are G-protein coupled receptors (GPCRs).

Caption: Simplified signaling pathway of Buspirone's action on 5-HT1A and D2 receptors.

Conclusion

This compound has proven to be a valuable scaffold in medicinal chemistry, primarily through its successful incorporation into the anxiolytic drug Buspirone. The unique structural features of this spirocyclic glutarimide have been instrumental in achieving the desired pharmacological profile for treating generalized anxiety disorder. While its application has been predominantly in the field of CNS disorders, the broader biological activities associated with the glutarimide class suggest that there is untapped potential for derivatives of this compound in other therapeutic areas. Future research focused on the synthesis and biological evaluation of a diverse library of N-substituted and ring-modified derivatives of this scaffold could lead to the discovery of novel therapeutic agents with a range of pharmacological activities.

References

- 1. apicule.com [apicule.com]

- 2. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity; derivatives of succinimide, glutarimide, thiazolidinedione and methanol, and some miscellaneous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoglutethimide but not spironolactone enhances the anticonvulsant effect of some antiepileptics against amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,3-Tetramethyleneglutarimide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 3,3-tetramethyleneglutarimide is not publicly available. This guide therefore provides a comprehensive overview of the methodologies that should be employed for such an analysis, presents illustrative data, and proposes a hypothetical decomposition pathway based on the chemical nature of the compound and related structures.

Introduction

This compound, also known as 8-azaspiro[4.5]decane-7,9-dione, is a heterocyclic compound.[1][2][3] It serves as a key intermediate in the synthesis of various pharmaceuticals, including the anxiolytic drug Buspirone.[2][4] The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. It influences storage conditions, shelf-life, and the safety of manufacturing processes. Understanding the thermal decomposition of a compound is crucial for identifying potential degradation products and ensuring the purity and safety of the final drug product.

This technical guide outlines the standard experimental approach for characterizing the thermal stability and decomposition of this compound. It is intended to be a resource for researchers planning to undertake such studies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 1075-89-4 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 153-155 °C | [1][2] |

| Boiling Point | 295.79 °C (rough estimate) | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][5] |

Experimental Protocols for Thermal Analysis

To comprehensively evaluate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed protocols for the key recommended experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each decomposition step.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond the melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min). A cooling and second heating cycle can also be performed to investigate the thermal history of the sample.

-

Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This is plotted as a DSC thermogram (heat flow vs. temperature).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data, e.g., the temperature of maximum decomposition rate) in an inert atmosphere.

-

Gas Chromatography (GC): The decomposition products are swept into the GC column where they are separated based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the structure of each decomposition product by comparing it to mass spectral libraries.

Data Presentation (Illustrative)

The quantitative data obtained from TGA and DSC experiments would be summarized in tables for clear comparison and interpretation. The following tables are hypothetical and serve as templates for how the experimental data for this compound would be presented.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Nitrogen Atmosphere) |

| Onset Decomposition Temperature (T_onset) | ~ 250 °C |

| Temperature of Maximum Decomposition Rate (T_peak) | ~ 280 °C |

| Mass Loss in Main Decomposition Step | ~ 95% |

| Final Residue at 600 °C | < 5% |

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Onset Temperature | ~ 152 °C |

| Melting Peak Temperature | ~ 154 °C |

| Enthalpy of Fusion (ΔH_fus) | ~ 150 J/g |

| Decomposition Event | Exothermic peak starting > 250 °C |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a plausible thermal decomposition pathway for this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Hypothetical thermal decomposition pathway of this compound.

Hypothetical Thermal Decomposition Pathway

Based on the structure of this compound and the known decomposition mechanisms of other cyclic imides, a plausible thermal decomposition pathway can be proposed. The initial step in the decomposition is likely to be the cleavage of the imide ring. This could proceed through a retro-Diels-Alder type reaction or homolytic cleavage of the N-CO or CO-CH₂ bonds.

One possible pathway involves the initial opening of the glutarimide ring to form an isocyanate intermediate. This highly reactive intermediate would then undergo further fragmentation. The spiro-fused cyclopentane ring is relatively stable and might be released as various cyclopentane derivatives. The carbonyl groups and the nitrogen atom would likely fragment into smaller, volatile molecules such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide (HCN), and ammonia (NH₃). The exact nature and distribution of these products would depend on the decomposition temperature and atmosphere.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a robust framework for conducting such an investigation. The combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Pyrolysis-Gas Chromatography-Mass Spectrometry will provide a comprehensive understanding of the material's thermal properties. This information is invaluable for ensuring the safe handling, storage, and processing of this important pharmaceutical intermediate, as well as for predicting its long-term stability. The proposed methodologies and hypothetical data presented herein should serve as a useful starting point for researchers in this field.

References

- 1. Cas 1075-89-4,this compound | lookchem [lookchem.com]

- 2. This compound CAS#: 1075-89-4 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]